molecular formula C23H22N2O4S B11420418 7-(2,3-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

7-(2,3-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11420418
M. Wt: 422.5 g/mol
InChI Key: KTTVGPPYBKWRMT-UHFFFAOYSA-N
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Description

7-(2,3-Dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex heterocyclic compound that belongs to the thiazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including methoxy, hydroxy, and nitrile, contributes to its unique chemical properties and reactivity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The nitrile group can be reduced to an amine under appropriate conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolopyridine core can interact with enzymes and receptors, modulating their activity. The presence of functional groups like hydroxy and nitrile allows for hydrogen bonding and electrostatic interactions with biological molecules, enhancing its binding affinity and specificity .

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

7-(2,3-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C23H22N2O4S/c1-14-7-9-15(10-8-14)23(27)13-30-22-18(12-24)17(11-20(26)25(22)23)16-5-4-6-19(28-2)21(16)29-3/h4-10,17,27H,11,13H2,1-3H3

InChI Key

KTTVGPPYBKWRMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=C(C(=CC=C4)OC)OC)C#N)O

Origin of Product

United States

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